molecular formula C13H15NO3S2 B11112221 N-(4-ethoxybenzyl)thiophene-2-sulfonamide

N-(4-ethoxybenzyl)thiophene-2-sulfonamide

Cat. No.: B11112221
M. Wt: 297.4 g/mol
InChI Key: DJWMZBGPMKINHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

The synthesis of N-(4-ethoxybenzyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 4-ethoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .

Chemical Reactions Analysis

N-(4-ethoxybenzyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function and leading to therapeutic effects .

Properties

Molecular Formula

C13H15NO3S2

Molecular Weight

297.4 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C13H15NO3S2/c1-2-17-12-7-5-11(6-8-12)10-14-19(15,16)13-4-3-9-18-13/h3-9,14H,2,10H2,1H3

InChI Key

DJWMZBGPMKINHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.